molecular formula C14H16ClN5O5S2 B606584 Cefetamet (hydrochloride) CAS No. 724438-16-8

Cefetamet (hydrochloride)

Cat. No.: B606584
CAS No.: 724438-16-8
M. Wt: 433.882
InChI Key: KILIJEXWGYQTDT-KYIYMPJCSA-N
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Description

Cefetamet (hydrochloride) is a complex organic compound with significant applications in the field of medicinal chemistry. This compound is known for its potent antibacterial properties and is often used in the development of antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cefetamet (hydrochloride) involves multiple steps, including the formation of the bicyclic core structure and the introduction of various functional groups. The key steps typically include:

    Formation of the Bicyclic Core: This involves the cyclization of a suitable precursor to form the 5-thia-1-azabicyclo[4.2.0]oct-2-ene structure.

    Introduction of the Aminothiazole Group: This step involves the reaction of the bicyclic core with 2-aminothiazole under specific conditions to introduce the aminothiazole moiety.

    Methoxyimino Acetamido Group Addition: The methoxyimino acetamido group is introduced through a condensation reaction with an appropriate methoxyimino acetamido precursor.

    Final Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, filtration, and chromatography to isolate the desired product.

    Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Cefetamet (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the methoxyimino group.

    Substitution: The compound can undergo substitution reactions, particularly at the aminothiazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound is studied for its interactions with biological molecules, such as proteins and nucleic acids. It is used in research to understand the mechanisms of bacterial resistance and to develop new antibacterial agents.

Medicine

In medicine, Cefetamet (hydrochloride) is used as an active ingredient in antibiotics. It is effective against a wide range of bacterial infections and is used to treat conditions such as respiratory tract infections, urinary tract infections, and skin infections.

Industry

In the industrial sector, the compound is used in the production of pharmaceuticals and as a research chemical. Its antibacterial properties make it valuable for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Cefetamet (hydrochloride) involves inhibiting bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacterial cell.

Comparison with Similar Compounds

Similar Compounds

    Cefotaxime: Another cephalosporin antibiotic with a similar structure and mechanism of action.

    Ceftriaxone: A cephalosporin antibiotic with a longer half-life and broader spectrum of activity.

    Ceftazidime: Known for its activity against Pseudomonas aeruginosa.

Uniqueness

Cefetamet (hydrochloride) is unique due to its specific combination of functional groups, which confer high antibacterial activity and stability against beta-lactamase enzymes. This makes it particularly effective against resistant bacterial strains.

Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O5S2.ClH/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6;/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23);1H/b18-7-;/t8-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILIJEXWGYQTDT-KYIYMPJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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